(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure comprises a piperazine moiety linked to a benzo[d]thiazole and a thiadiazole group, which are known for their diverse biological properties.
Chemical Structure
The IUPAC name of the compound is:
4 4 methoxy 7 methylbenzo d thiazol 2 yl piperazin 1 yl 4 methyl 1 2 3 thiadiazol 5 yl methanone
Molecular Formula
The molecular formula is C17H19N5O2S2 with a molecular weight of approximately 389.49 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice to achieve high purity and yield. The presence of both thiazole and piperazine rings suggests a complex synthetic pathway that may include cyclization and substitution reactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole moieties have shown activity against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The IC50 values reported for similar structures indicate potential effectiveness comparable to established anti-inflammatory drugs .
3. CNS Activity
The compound has been explored as a positive allosteric modulator for M4 muscarinic receptors, which are implicated in cognitive functions and neuroprotection. In vitro studies suggest that it enhances acetylcholine signaling without directly activating the receptor, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
4. Anticancer Potential
There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. The presence of the thiazole group is often associated with anticancer activity due to its ability to interact with various cellular targets involved in tumor growth and metastasis .
Case Studies
A notable study investigated the biological activity of related benzothiazole derivatives, demonstrating their efficacy against specific cancer cell lines and highlighting their potential as lead compounds in drug development . Another study focused on the synthesis and evaluation of similar piperazine derivatives showed promising results in both antimicrobial and anti-inflammatory assays, reinforcing the biological relevance of this compound class .
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-10-4-5-12(24-3)13-14(10)25-17(18-13)22-8-6-21(7-9-22)16(23)15-11(2)19-20-26-15/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEGCKBXUGWIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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